
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, is a complex organic molecule that appears to be related to pyrimidine-based structures. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular analysis, and biological activity, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the alkylation of diamino pyrimidines or the cyclization of precursor molecules to form the pyrimidine ring . For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 involves either C5-alkylation or cyclization, followed by alkylation with a phosphonate group and subsequent deprotection steps . This suggests that the synthesis of the compound may similarly involve multiple steps, including the formation of the pyrimidine ring, functionalization at specific positions, and careful selection of protecting groups to achieve the desired structure.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to modulate the compound's properties . The presence of a methoxy group and a trifluoromethoxy phenyl group in the compound indicates potential sites for molecular interactions and possibly increased lipophilicity, which could affect its biological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation, halogenation, and cross-coupling reactions . These reactions are often used to introduce different substituents onto the pyrimidine ring, which can significantly alter the compound's chemical and biological properties. The compound may also be amenable to such reactions, allowing for the introduction of additional functional groups or structural modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their substituents . For example, the introduction of halogen atoms can increase the compound's reactivity, while the presence of methoxy and trifluoromethoxy groups can affect its polarity and solubility. These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent.
Relevance to Antiviral and Anticancer Activity
Although the provided papers do not directly address the antiviral or anticancer activity of the compound , they do report on the biological activity of related pyrimidine derivatives. Some of these derivatives have shown marked inhibitory activity against retrovirus replication in cell culture , while others have been evaluated for their anticancer activity against various human leukemic cell lines . These findings suggest that the compound may also possess biological activity worth exploring in the context of antiviral or anticancer research.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A study focused on designing, synthesizing, and testing certain derivatives for their in vitro cytotoxic activity against a panel of 60 cancer cell lines. One compound, related to the structure of interest, demonstrated notable cancer cell growth inhibition across several cancer cell lines, indicating its potential as an anticancer agent (M. M. Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Agents
Research into novel derivatives derived from visnaginone and khellinone as anti-inflammatory and analgesic agents revealed compounds with significant activity. These compounds were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2) and displayed promising analgesic and anti-inflammatory properties, with some showing high inhibitory activity and selectivity for COX-2 (A. Abu‐Hashem et al., 2020).
Antimicrobial Activity
A series of derivatives synthesized as antimicrobial agents using citrazinic acid as a starting material showed good antibacterial and antifungal activities. This work underlines the potential of such compounds in developing new antimicrobial therapies (A. Hossan et al., 2012).
Eigenschaften
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O4S/c1-30-17-10-27(14(9-16(17)28)12-32-19-24-7-2-8-25-19)11-18(29)26-13-3-5-15(6-4-13)31-20(21,22)23/h2-10H,11-12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIILBTMIKDNSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(4-Butylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550986.png)

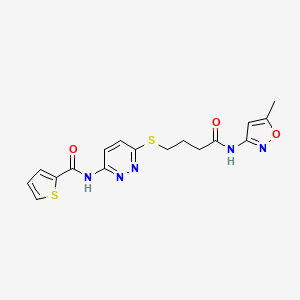
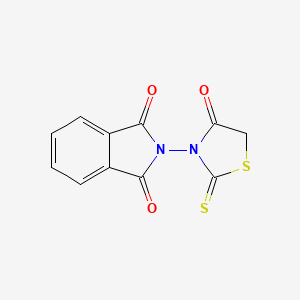
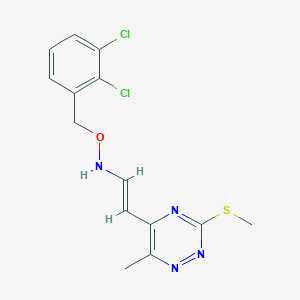
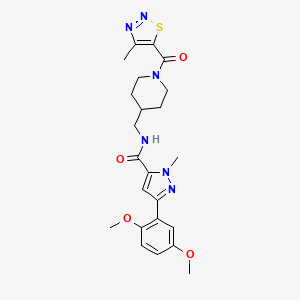
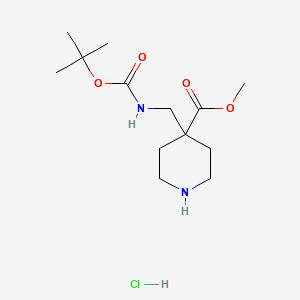
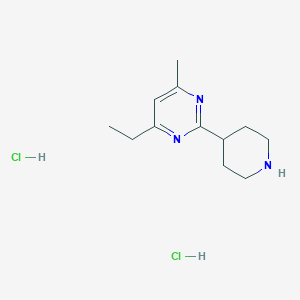
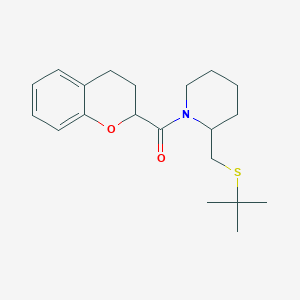
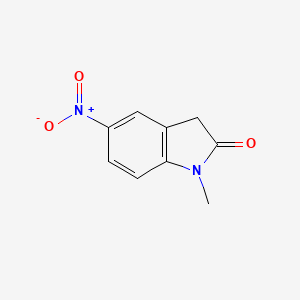
![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)
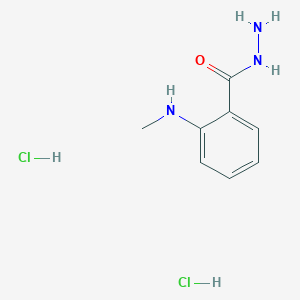
![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)